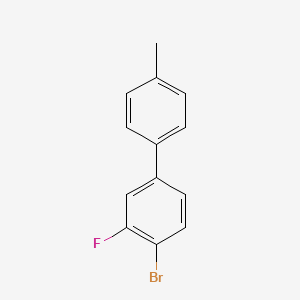
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is an organic compound with a unique structure characterized by the presence of bromine, fluorine, and methoxymethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It can be used in the synthesis of potential drug candidates, particularly those requiring fluorinated aromatic compounds.
Mecanismo De Acción
The mechanism by which 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene include:
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a methoxymethyl group, which can affect its reactivity and applications.
1-Bromo-2-(methoxymethoxy)benzene: Lacks the fluorine atoms, making it less stable and less reactive in certain conditions.
The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxymethyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
2680542-14-5 |
|---|---|
Fórmula molecular |
C9H7BrF4O |
Peso molecular |
287 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



